N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-chloro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a 2-methoxybenzamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. This compound’s structural features, such as the electron-withdrawing chloro group and electron-donating methoxy group, may influence its binding affinity to biological targets like kinases or receptors .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-16(14)25-3)19-21-15-9-8-13(20)12-17(15)26-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNMAICATFHFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a complex structure that includes a benzo[d]thiazole moiety, a dimethylaminoethyl side chain, and a methoxybenzamide group.
- Molecular Formula : C19H21ClN3O2S
- Molecular Weight : Approximately 426.36 g/mol
- CAS Number : 1052534-95-8
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. The synthetic route may include the following steps:
- Formation of the Benzothiazole Core : Starting from appropriate precursors, the benzothiazole ring is synthesized through cyclization reactions.
- Introduction of the Dimethylaminoethyl Group : This step involves alkylation reactions to attach the dimethylaminoethyl chain.
- Methoxybenzamide Formation : The final step involves coupling the benzothiazole derivative with a methoxybenzamide moiety.
Each reaction must be optimized for yield and purity to ensure the efficacy of the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines, including:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HepG2 | 48 | Induction of apoptosis |
| A549 | 44 | Cell cycle arrest |
| SW620 | 4.3 | Inhibition of proliferation |
In vitro studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways and cell cycle regulation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It primarily targets cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. This mechanism suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Research indicates that benzothiazole derivatives may exhibit neuroprotective effects. These compounds have been shown to reduce oxidative stress and promote neuronal survival in models of neurodegeneration .
Case Studies
- Study on HepG2 Cells : A recent study demonstrated that this compound significantly inhibited HepG2 cell proliferation by inducing apoptosis in a concentration-dependent manner .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain compared to controls, supporting its potential as an analgesic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzothiazole/amide derivatives:
*Calculated based on formula C₁₉H₂₁ClN₄O₂S·HCl.
Structural and Functional Insights
Substituent Effects on Bioactivity: The 6-chloro substituent in the target compound contrasts with 6-nitro () and 6-fluoro () analogs. Chloro provides moderate electron-withdrawing effects, balancing stability and reactivity, whereas nitro groups () enhance electrophilicity but may reduce metabolic stability .
Role of the Dimethylaminoethyl Side Chain: This moiety is conserved in the target compound and ’s analog. It likely contributes to solubility (via protonation) and interactions with negatively charged residues in target proteins .
Hydrochloride Salt vs. Neutral Forms :
- The hydrochloride salt in the target compound and ’s derivative enhances aqueous solubility compared to neutral amides (e.g., ), critical for oral bioavailability .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride?
The synthesis typically involves:
- Acylation : Reacting 6-chlorobenzo[d]thiazol-2-amine with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide intermediate.
- Alkylation : Introducing the dimethylaminoethyl group via nucleophilic substitution, often using dichloromethane or acetonitrile as solvents.
- Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion .
- Purify intermediates using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | 2-methoxybenzoyl chloride, Et₃N, CH₂Cl₂, 0–25°C | 65–75 | |
| Alkylation | 2-(dimethylamino)ethyl chloride, K₂CO₃, DMF, 60°C | 50–60 | |
| Salt Formation | HCl (gas), diethyl ether, RT | >90 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 422.3 for the free base) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3%) .
Critical Note : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
Q. What physicochemical properties are critical for in vitro assays?
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Pre-solubilize in DMSO for cell-based studies .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged light exposure. Store at –20°C in amber vials .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Substituent Variations :
- Replace the 6-chloro group on the benzothiazole with fluoro or methyl to assess electronic effects on target binding .
- Modify the dimethylaminoethyl side chain to ethylmorpholine or piperazine derivatives to study steric/ionic interactions .
- Biological Assays :
- Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .
Q. Table 2: SAR Data Example
| Analog | Substituent | IC₅₀ (EGFR, nM) | Reference |
|---|---|---|---|
| Parent | 6-Cl | 12.5 ± 1.2 | |
| A1 | 6-F | 8.7 ± 0.9 | |
| A2 | 6-CH₃ | >100 |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Validation :
- Confirm cell line authenticity (STR profiling) and assay reproducibility (n ≥ 3) .
- Normalize data to positive controls (e.g., gefitinib for EGFR inhibition) .
- Mechanistic Studies :
- Use Western blotting to verify downstream target modulation (e.g., ERK phosphorylation) .
- Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the methoxy group to enhance oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
Q. How can researchers identify off-target effects or toxicity risks?
- Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Panlabs) .
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocytes .
- Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ < 10 µM indicates risk) .
Q. What computational methods predict synthetic accessibility and scalability?
- Retrosynthetic Analysis : Use Synthia or Chematica to map routes with commercially available building blocks .
- Process Chemistry : Optimize for green chemistry metrics (e.g., E-factor < 20) by replacing DMF with cyclopentyl methyl ether (CPME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
